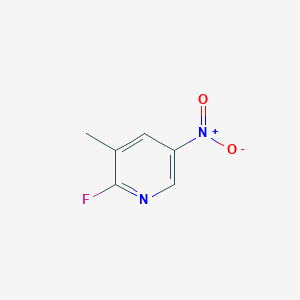

2-Fluoro-3-methyl-5-nitropyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-3-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKHKTLGKNBEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496866 | |

| Record name | 2-Fluoro-3-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19346-46-4 | |

| Record name | 2-Fluoro-3-methyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19346-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-3-methyl-5-nitropyridine (CAS 19346-46-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-3-methyl-5-nitropyridine (CAS 19346-46-4), a key heterocyclic building block in medicinal chemistry and organic synthesis. The document delves into the physicochemical properties, spectral characteristics, reactivity, and synthetic applications of this versatile intermediate. Particular emphasis is placed on its role in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its utility in the construction of complex molecular architectures. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the strategic application of this compound in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Nitropyridines in Drug Discovery

The pyridine scaffold is a privileged motif in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a highly sought-after component in the design of bioactive molecules. The strategic functionalization of the pyridine ring with substituents such as fluorine, methyl, and nitro groups can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.

This compound is a trifunctionalized pyridine that offers a powerful combination of these features. The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The nitro group serves as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution, and can also be readily reduced to an amino group, providing a handle for further derivatization. The methyl group, in turn, can modulate the electronic landscape of the ring and provide a point of steric interaction. This unique combination of functional groups makes this compound a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and other targeted therapies.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective use in synthesis and for the accurate characterization of its reaction products.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be used as a guide, with experimental verification recommended.

| Property | Value | Source |

| CAS Number | 19346-46-4 | [1] |

| Molecular Formula | C₆H₅FN₂O₂ | [1][2] |

| Molecular Weight | 156.11 g/mol | [1][2] |

| Appearance | Off-white to slight yellow solid | [3] |

| Boiling Point | 265.7 ± 35.0 °C (Predicted) | [2] |

| Density | 1.357 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 114.5 ± 25.9 °C (Predicted) | [2] |

| Refractive Index | 1.533 (Predicted) | [2] |

| Vapor Pressure | 0.0148 mmHg at 25°C (Predicted) | [2] |

Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 6-position would likely appear as a doublet, coupled to the fluorine atom at the 2-position. The proton at the 4-position would likely appear as a singlet or a narrow multiplet. The methyl group at the 3-position would appear as a singlet in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit six distinct signals for the six carbon atoms. The carbon atom bonded to the fluorine (C2) will show a large one-bond coupling constant (¹JCF), which is a characteristic feature of fluorinated aromatic compounds. The other carbon signals will also show smaller couplings to the fluorine atom (²JCF, ³JCF, etc.).

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group, typically in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). Other significant peaks will include C=N and C=C stretching vibrations of the pyridine ring, and C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.11 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially other fragments.

Synthesis and Purification

The synthesis of this compound can be approached through several routes, typically involving the introduction of the fluorine and nitro groups onto a pre-existing picoline scaffold. A common strategy involves the fluorination of a corresponding chloro or hydroxy precursor.

Synthetic Strategy

A plausible and commonly employed synthetic route involves the conversion of a 2-chloro or 2-hydroxy-3-methyl-5-nitropyridine precursor to the desired fluoro-derivative. The conversion from a chloro- to a fluoro-substituent is often achieved via a halogen exchange (Halex) reaction, while a hydroxy group can be converted to a fluoro group through various fluorinating agents.

References

physicochemical characteristics of 2-Fluoro-3-methyl-5-nitropyridine

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Fluoro-3-methyl-5-nitropyridine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry.[1] Its strategic importance stems from the unique arrangement of its functional groups: a pyridine core, a fluorine atom, a methyl group, and a nitro group. This combination makes it a versatile synthetic intermediate, particularly in the development of novel active pharmaceutical ingredients (APIs). The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a prized feature in drug design.[1][2] Concurrently, the nitro group serves as a potent electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution, and can be readily reduced to an amino group, providing a synthetic handle for further molecular elaboration.[1][3]

This guide provides a comprehensive overview of the core , offering insights into its properties, reactivity, and handling. The information presented is intended for researchers, scientists, and drug development professionals who utilize such building blocks to construct complex molecular architectures.

Molecular Identity and Structural Elucidation

The foundational step in understanding any chemical entity is to confirm its identity and structure.

1.1. Nomenclature and Identifiers

-

Systematic IUPAC Name : this compound[4]

-

Common Synonyms : 2-Fluoro-5-nitro-3-picoline, 2-Fluoro-5-nitro-3-methylpyridine[4][5][6]

1.2. Molecular Weight

1.3. Chemical Structure

The structural arrangement of the atoms dictates the compound's reactivity and properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, purification procedures, and formulation strategies. The data below is a combination of experimentally derived and predicted values.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Physical Form | Yellow to pale brown solid or liquid | [1] |

| Molecular Weight | 156.11 g/mol | [1][4] |

| Boiling Point | 265.7 ± 35.0 °C (Predicted) | |

| Flash Point | 114.5 ± 25.9 °C (Predicted) | [5] |

| Density | 1.357 ± 0.06 g/cm³ (Predicted) | [5] |

| XLogP3 | 1.5 | [4][5] |

| Solubility | Slightly soluble in water (inferred from similar compounds) | [7][8] |

| PSA (Polar Surface Area) | 58.7 Ų | [4] |

| Refractive Index | 1.533 (Predicted) | [5] |

Expert Insights:

-

Lipophilicity (XLogP3) : The XLogP3 value of 1.5 suggests moderate lipophilicity. The introduction of the fluorine atom typically increases lipophilicity, which can enhance membrane permeability—a desirable trait in drug candidates.[1][9]

-

Polar Surface Area (PSA) : A PSA of 58.7 Ų is within the range generally considered favorable for oral bioavailability. This value is dominated by the polar nitro group.

-

Physical State : The appearance as a low-melting solid or liquid is consistent with other substituted pyridines of similar molecular weight.[7]

Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features.

-

¹H NMR : The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. A singlet corresponding to the three protons of the methyl group would appear in the aliphatic region (typically ~2.5 ppm). The aromatic protons will exhibit splitting patterns influenced by the surrounding substituents.

-

¹³C NMR : The spectrum would display six distinct signals for the six carbon atoms. The carbon attached to the fluorine atom (C2) will show a characteristic large one-bond coupling constant (¹JCF). The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the methyl group.[10]

-

¹⁹F NMR : A single resonance is expected for the fluorine atom. Its chemical shift will be indicative of its electronic environment on the electron-deficient pyridine ring.

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A C-F stretching vibration would also be present, usually in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) corresponding to its monoisotopic mass (156.03 Da).[11] Common fragmentation patterns may involve the loss of the nitro group (NO₂) or other small neutral molecules. Predicted m/z values for common adducts include [M+H]⁺ at 157.04079 and [M+Na]⁺ at 179.02273.[11]

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily dictated by the reactivity of the fluoro and nitro substituents on the electron-deficient pyridine ring.

4.1. Nucleophilic Aromatic Substitution (SNAr)

The compound is highly activated towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the C-2 position is an excellent leaving group, facilitated by the strong electron-withdrawing effect of the nitro group at the C-5 position and the pyridine ring nitrogen.[1] This allows for the facile introduction of a wide range of nucleophiles.

-

Mechanism : The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C-2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion restores aromaticity and yields the substituted product.

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

-

Common Nucleophiles : Primary and secondary amines, thiols, and alkoxides readily displace the fluorine atom to form the corresponding 2-substituted-3-methyl-5-nitropyridine derivatives.[1]

4.2. Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using various standard reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation provides access to 5-amino-2-fluoro-3-methylpyridine derivatives, which are valuable intermediates for further functionalization, such as diazotization or amide bond formation.[12]

4.3. Role in Drug Discovery

This molecule serves as a key building block for synthesizing APIs. The fluorinated pyridine scaffold is a common motif in modern pharmaceuticals. For instance, nitropyridine derivatives are investigated as potent inhibitors for therapeutic targets like Janus kinase 2 (JAK2).[1] The ability to easily modify the structure at the C-2 and C-5 positions makes it an attractive starting material for creating libraries of novel drug candidates.[1][3]

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrates and laboratory conditions.

5.1. Protocol: SNAr with a Secondary Amine

This protocol describes a typical procedure for reacting this compound with a generic secondary amine (e.g., morpholine).

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent and Reagents : Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add the secondary amine (1.1-1.5 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Conditions : Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-amino-3-methyl-5-nitropyridine derivative.

5.2. Protocol: Melting Point Determination

-

Sample Preparation : Ensure the sample is dry and finely powdered.

-

Capillary Loading : Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : Place the capillary tube in a calibrated melting point apparatus.

-

Heating : Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation : Record the temperature range from the point where the first drop of liquid appears to when the entire sample has melted. This range is the melting point.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety.

6.1. Hazard Identification

Based on GHS classifications for this compound, the primary hazards are:

-

H302 : Harmful if swallowed.[4]

-

H314 : Causes severe skin burns and eye damage.[4]

-

H335 : May cause respiratory irritation.[4]

6.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14]

-

Ventilation : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14]

-

Avoid Contact : Do not get in eyes, on skin, or on clothing. In case of contact, rinse immediately and thoroughly with water.[13]

-

Ingestion : Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek immediate medical attention.[14]

6.3. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][13]

-

Keep away from incompatible materials such as strong oxidizing agents.[15][13]

-

Some related fluoropyridines are noted to be moisture-sensitive; therefore, storage under an inert gas may be advisable.[15]

Conclusion

This compound is a high-value chemical intermediate with a rich set of physicochemical properties that make it exceptionally useful in the synthesis of complex organic molecules. Its activated system for nucleophilic aromatic substitution, combined with the beneficial properties imparted by the fluorine atom, solidifies its role as a critical building block in pharmaceutical and agrochemical research. A thorough understanding of its characteristics, reactivity, and safety precautions is essential for its effective and safe utilization in the laboratory.

References

- 1. 2-Fluoro-5-methyl-3-nitropyridine|CAS 19346-44-2 [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. innospk.com [innospk.com]

- 4. This compound | C6H5FN2O2 | CID 12408184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-Fluoro-5-Nitro-3-Picoline; this compound | Chemrio [chemrio.com:9999]

- 7. 2-Fluoro-3-nitropyridine CAS#: 1480-87-1 [m.chemicalbook.com]

- 8. 2-Fluoro-5-nitropyridine | 456-24-6 [chemicalbook.com]

- 9. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Fluoro-3-methylpyridine(2369-18-8) 13C NMR spectrum [chemicalbook.com]

- 11. PubChemLite - this compound (C6H5FN2O2) [pubchemlite.lcsb.uni.lu]

- 12. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. 2-Fluoro-5-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoro-3-methyl-5-nitropyridine

This guide provides a detailed technical overview of the molecular structure and conformational landscape of 2-Fluoro-3-methyl-5-nitropyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. In the absence of a publicly available crystal structure, this document leverages high-level computational chemistry, a cornerstone of modern molecular analysis, to predict its geometric parameters and conformational preferences. The methodologies for its synthesis and characterization are also detailed, drawing upon established protocols for analogous fluorinated nitropyridines. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In drug discovery, fluorine substitution is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and its functionalization with fluorine, a methyl group, and a nitro group, as seen in this compound, creates a versatile building block with a unique electronic and steric profile. Understanding the precise three-dimensional arrangement of these functional groups is paramount for predicting its reactivity and designing next-generation molecules.

Predicted Molecular Structure and Geometry

Due to the absence of single-crystal X-ray diffraction data for this compound, its molecular structure has been elucidated using Density Functional Theory (DFT) calculations. DFT has emerged as a powerful and reliable tool for predicting the geometric parameters of organic molecules with a high degree of accuracy.[1][2]

Computational Methodology

The molecular geometry of this compound was optimized using a common DFT functional, such as B3LYP, with a sufficiently large basis set (e.g., 6-311++G(d,p)) to ensure accuracy.[2][3] Such calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the gas phase, which is a good approximation of the molecule's intrinsic structure.

Key Geometric Parameters

The following table summarizes the predicted key geometric parameters for the lowest energy conformer of this compound. These values are based on DFT calculations and provide a quantitative description of the molecule's architecture.

| Parameter | Predicted Value | Commentary |

| Bond Lengths (Å) | ||

| C2-F | ~1.34 | The C-F bond is notably short and strong, a characteristic feature of aryl fluorides. |

| C3-C(methyl) | ~1.51 | A typical sp2-sp3 carbon-carbon single bond length. |

| C5-N(nitro) | ~1.48 | The C-N bond to the nitro group exhibits some double bond character due to resonance. |

| N(nitro)-O | ~1.22 | Typical nitrogen-oxygen bond length in a nitro group. |

| **Bond Angles (°) ** | ||

| F-C2-N1 | ~117 | The fluorine substituent influences the endocyclic angle at C2. |

| C2-C3-C(methyl) | ~122 | Steric interaction between the fluorine and methyl groups may lead to a slight opening of this angle. |

| C4-C5-N(nitro) | ~118 | The nitro group's orientation is influenced by electronic effects of the pyridine ring. |

| Dihedral Angles (°) | ||

| F-C2-C3-C(methyl) | ~0 or ~180 | The planarity of the pyridine ring is largely maintained. |

| C4-C5-N(nitro)-O | ~0 or ~180 | The nitro group tends to be coplanar with the pyridine ring to maximize resonance stabilization. |

Conformational Analysis

The primary source of conformational flexibility in this compound arises from the rotation of the methyl and nitro groups relative to the pyridine ring.

Rotational Barriers and Stable Conformers

Computational studies, specifically relaxed potential energy surface scans, can be employed to determine the rotational barriers of the methyl and nitro groups.[4] It is predicted that the barrier to rotation for the methyl group is relatively low, allowing for facile rotation at room temperature. The nitro group is expected to have a slightly higher rotational barrier due to its resonance interaction with the pyridine ring. The most stable conformation is likely one where the nitro group is coplanar with the ring, and the methyl group is oriented to minimize steric hindrance with the adjacent fluorine atom.

The following diagram illustrates the key rotational degrees of freedom in the molecule.

Methodologies for Synthesis and Characterization

Proposed Synthesis Workflow

A potential synthetic pathway could involve the nitration of a 2-fluoro-3-methylpyridine precursor. The following diagram outlines a generalized workflow for the synthesis and purification of the target compound.

Step-by-Step Protocol:

-

Nitration: To a cooled solution of 2-fluoro-3-methylpyridine in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature (e.g., 0-5 °C).

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl protons. The chemical shifts and coupling constants would be consistent with the proposed substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic and methyl carbons.

-

¹⁹F NMR: Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds.[8][9][10][11] A single resonance is expected for the fluorine atom, and its chemical shift would be indicative of its electronic environment on the pyridine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-F bond, the C-H bonds of the methyl group and the aromatic ring, and strong symmetric and asymmetric stretching vibrations for the nitro group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound based on robust computational predictions. While experimental validation through X-ray crystallography would be the ultimate confirmation of the predicted structure, the theoretical data presented here offers a solid foundation for understanding the molecule's properties and for its application in further research. The proposed synthetic and characterization methodologies provide a practical framework for its preparation and verification in a laboratory setting. As the demand for novel fluorinated building blocks in drug discovery and materials science continues to grow, a thorough understanding of key intermediates like this compound is essential for the advancement of these fields.

References

- 1. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Fluoro-5-nitropyridine | 456-24-6 [chemicalbook.com]

- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

synthesis and characterization of 2-Fluoro-3-methyl-5-nitropyridine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-3-methyl-5-nitropyridine

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 19346-46-4), a pivotal intermediate in modern medicinal chemistry. The strategic placement of fluorine, methyl, and nitro groups on the pyridine scaffold makes this compound a versatile building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This document details a field-proven synthetic protocol via nucleophilic aromatic substitution (SNAr), outlines a robust analytical workflow for structural verification and purity assessment, and discusses the compound's significance in drug discovery. The content is structured to provide researchers, chemists, and drug development professionals with both theoretical understanding and practical, actionable insights.

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability[1][2]. The pyridine ring, a common motif in pharmaceuticals, when functionalized with fluorine, becomes a high-value synthon for developing novel therapeutics across areas like oncology, neurology, and infectious diseases[2].

This compound emerges as a particularly valuable intermediate. Its structure offers three key points for chemical modification:

-

The fluoro group at the 2-position is an excellent leaving group for SNAr reactions, allowing for the introduction of various nucleophiles.

-

The nitro group at the 5-position is a strong electron-withdrawing group that activates the ring for nucleophilic substitution. It can also be readily reduced to an amine, providing a gateway to a diverse range of derivatives such as amides, ureas, and sulfonamides[3].

-

The methyl group at the 3-position provides steric and electronic influence, allowing for fine-tuning of the molecule's properties and interactions with biological targets.

This guide serves as a senior-level resource, elucidating the synthesis and rigorous characterization required to ensure the quality and reliability of this critical building block.

Physicochemical and Safety Data

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 19346-46-4 | [4][5] |

| Molecular Formula | C₆H₅FN₂O₂ | [4][5][6] |

| Molecular Weight | 156.11 g/mol | [4][5] |

| Monoisotopic Mass | 156.03350557 Da | [5][6] |

| Appearance | Pale yellow to white solid/powder | [3][7] (Inferred from similar compounds) |

| Topological Polar Surface Area | 58.7 Ų | [4][5] |

| XLogP3 | 1.5 | [4][5] |

Safety Profile: This compound is classified as an irritant.[4] Handling should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Based on related compounds, it may cause skin, eye, and respiratory irritation[8].

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves a halogen exchange (Halex) reaction. This SNAr pathway utilizes the more accessible and cost-effective 2-Chloro-3-methyl-5-nitropyridine as the starting material.

Synthetic Scheme & Mechanism

The reaction proceeds by substituting the chlorine atom at the C2 position with fluorine. The reaction is driven by the high nucleophilicity of the fluoride ion and is activated by the electron-withdrawing nitro group, which stabilizes the negative charge in the Meisenheimer complex intermediate.

The choice of fluorinating agent is critical. While cesium fluoride (CsF) is highly reactive, potassium fluoride (KF) is often preferred for large-scale production due to its significantly lower cost.[9] To enhance the solubility and reactivity of KF, a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane is used, often in conjunction with a phase-transfer catalyst.[9][10]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for fluorinating nitropyridines.[10]

Materials:

-

2-Chloro-3-methyl-5-nitropyridine (1.0 eq)

-

Anhydrous Spray-Dried Potassium Fluoride (2.5-3.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous (5-10 mL per gram of starting material)

-

Toluene

Procedure:

-

Drying: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-3-methyl-5-nitropyridine (1.0 eq), spray-dried Potassium Fluoride (3.0 eq), and toluene.

-

Azeotropic Removal of Water: Heat the mixture to reflux for 2-3 hours to azeotropically remove any trace amounts of water with the toluene. This step is critical as water can significantly reduce the efficacy of the fluorination reaction.

-

Solvent Exchange: Cool the mixture slightly and carefully distill off the toluene.

-

Fluorination Reaction: Add anhydrous DMSO to the flask. Heat the reaction mixture to 140-160 °C and maintain for 12-24 hours. Monitor the reaction progress by HPLC or GC-MS.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water. A precipitate should form.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Expected Spectroscopic and Chromatographic Data

| Technique | Expected Results |

| ¹H NMR | Two doublets are expected in the aromatic region (approx. 8.0-9.5 ppm) for the two pyridine protons, showing coupling to each other and one showing coupling to the fluorine atom. A singlet for the methyl group (approx. 2.5 ppm) is also expected. The spectrum for the chloro-precursor shows peaks at δ 9.04 and 8.33 ppm[11], and the fluoro-derivative's peaks will be in a similar region. |

| ¹⁹F NMR | A singlet or a multiplet (if coupled to aromatic protons) is expected in the typical range for aryl fluorides. This is a definitive test for successful fluorination. |

| Mass Spec. (ESI+) | The primary ion observed will be the protonated molecular ion [M+H]⁺ at m/z 157.04079.[6] |

| HPLC (RP) | A single major peak should be observed, with purity typically >98% for use in drug development. A suitable method would use a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.[12] |

Characterization Workflow Diagram

Caption: Analytical workflow for quality control of the final product.

Conclusion

This compound is a high-value, versatile chemical intermediate whose strategic importance in pharmaceutical research cannot be overstated. The synthetic route via halogen exchange from its chloro-analogue is a robust and scalable method, provided that anhydrous conditions are strictly maintained. The multi-technique analytical approach detailed herein ensures that the material produced is of the requisite identity, structure, and purity for its demanding applications in the synthesis of next-generation therapeutics. This guide provides the foundational knowledge for chemists and scientists to confidently produce and validate this critical molecular building block.

References

- 1. 2-Fluoro-5-methyl-3-nitropyridine|CAS 19346-44-2 [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. innospk.com [innospk.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C6H5FN2O2 | CID 12408184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H5FN2O2) [pubchemlite.lcsb.uni.lu]

- 7. innospk.com [innospk.com]

- 8. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 10. 2-Fluoro-5-nitropyridine | 456-24-6 [chemicalbook.com]

- 11. guidechem.com [guidechem.com]

- 12. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

reactivity of the nitro group in 2-Fluoro-3-methyl-5-nitropyridine

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2-Fluoro-3-methyl-5-nitropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1] Its synthetic versatility is largely dictated by the interplay of its three key functional groups: the electron-withdrawing nitro group, the nucleofugal fluorine atom, and the methyl group. This technical guide provides an in-depth exploration of the reactivity centered on the nitro group, dissecting its profound influence on the molecule's electronic landscape and its direct participation in synthetically crucial transformations. We will examine its role as a powerful activating group in nucleophilic aromatic substitution (SNAr) reactions and detail the methodologies for its reduction to the corresponding aniline, a gateway to a diverse array of bioactive compounds. This document is intended to serve as a practical resource, combining mechanistic insights with field-proven experimental protocols.

The Electronic Architecture of this compound

The reactivity of any substituted aromatic ring is a direct consequence of the electronic effects exerted by its substituents. In this compound, the pyridine nitrogen and the three substituents create a unique electronic environment that dictates its chemical behavior.

-

Pyridine Nitrogen: As a heteroatom, the nitrogen is more electronegative than carbon and acts as an electron sink, inherently making the pyridine ring electron-deficient (π-deficient) compared to benzene. This property makes the ring susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[2]

-

Nitro Group (-NO₂): Positioned at C5, the nitro group is a potent electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). Its presence significantly depletes electron density from the ring, further enhancing its electrophilicity and activating it towards nucleophilic aromatic substitution.[3][4]

-

Fluorine Atom (-F): Located at C2, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[5] While it has a weak resonance-donating effect (+M), the inductive effect dominates, contributing to the electron-deficient nature of the ring. Crucially, it serves as an excellent leaving group in SNAr reactions.[1]

-

Methyl Group (-CH₃): The methyl group at C3 is a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation. Its electronic contribution is minor compared to the powerful withdrawing effects of the nitro group and fluorine.

The confluence of these effects makes the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack.

Caption: Electronic contributions of substituents in this compound.

The Nitro Group as a Master Activator in Nucleophilic Aromatic Substitution (SNAr)

While the fluorine atom at the C2 position is the primary leaving group in SNAr reactions of this molecule, the reactivity is fundamentally governed by the activating nature of the nitro group.[1] Without the nitro group, the ring would be significantly less reactive towards nucleophiles.

Mechanism of Activation: Meisenheimer Complex Stabilization

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-deficient ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6]

The expertise in designing such reactions lies in understanding that the stability of this intermediate dictates the reaction rate. The nitro group at C5 is perfectly positioned to stabilize the negative charge developed in the Meisenheimer complex through resonance, particularly when the attack occurs at the C2 or C6 positions. The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group, significantly lowering the activation energy of the first step.[6][7]

Caption: Generalized workflow of the SNAr reaction activated by the nitro group.

The Counterintuitive Role of Fluorine as a Leaving Group

In SN1 and SN2 reactions, fluoride is a poor leaving group due to the strength of the C-F bond. However, in SNAr, the order of leaving group ability is inverted: F > Cl > Br > I.[6] This is a critical field-proven insight. The reason lies in the rate-determining step. Since the initial nucleophilic attack is the slow step, the high electronegativity of fluorine makes the attached carbon atom more electrophilic and susceptible to attack.[5] The subsequent C-F bond cleavage is fast and does not influence the overall reaction rate.

Protocol: SNAr Displacement of Fluorine with a Primary Amine

This protocol provides a self-validating system for the synthesis of 2-amino-3-methyl-5-nitropyridine derivatives, a common scaffold in drug discovery. The causality behind the choice of a polar aprotic solvent like DMSO is to effectively solvate the cation of the nucleophilic species without hydrogen bonding to the nucleophile, thus maximizing its reactivity.

Objective: To replace the C2-fluorine with benzylamine, demonstrating the activating role of the C5-nitro group.

Reagents and Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

-

TLC plates (silica gel)

Step-by-Step Methodology:

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMSO. Stir until dissolved.

-

Addition of Reagents: Add potassium carbonate (2.0 eq) followed by the dropwise addition of benzylamine (1.2 eq). The base (K₂CO₃) is crucial for deprotonating the amine adduct after substitution, driving the reaction to completion.

-

Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with Ethyl Acetate. The partitioning into an organic solvent is a standard purification step to separate the product from inorganic salts and the DMSO solvent.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(benzylamino)-3-methyl-5-nitropyridine.

Reactivity of the Nitro Group: Reduction to an Amine

The most significant direct reaction of the nitro group in this context is its reduction to an amino group (-NH₂). This transformation is a cornerstone of medicinal chemistry, as the resulting aniline derivative is a versatile precursor for forming amides, sulfonamides, ureas, and other functional groups common in pharmacologically active molecules.[8]

Overview of Reduction Methodologies

The choice of reducing agent is critical and depends on the presence of other functional groups. For this compound, a key consideration is the potential for hydrodefluorination (loss of the fluorine atom), which can occur under harsh catalytic hydrogenation conditions.

| Reduction Method | Common Reagents | Advantages | Potential Issues/Causality |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Clean reaction, high yields, easy work-up. | Risk of hydrodefluorination. Catalyst choice and conditions (pressure, temp.) must be optimized to maintain selectivity. |

| Metal-Acid Reduction | Fe/HCl, SnCl₂/HCl | Cost-effective, highly reliable, low risk of dehalogenation. | Stoichiometric metal waste, acidic work-up can be problematic for acid-labile groups. |

| Transfer Hydrogenation | Ammonium formate, Hydrazine | Milder conditions than high-pressure H₂, avoids handling of hydrogen gas. | Can be slower, requires a hydrogen donor. |

Protocol: Selective Reduction using Tin(II) Chloride

This protocol is chosen for its proven reliability and excellent chemoselectivity, preserving the C-F bond which is often desired for subsequent SNAr reactions or for its beneficial effects on drug properties like metabolic stability.[1]

Objective: To selectively reduce the nitro group of this compound to an amine.

Reagents and Materials:

-

This compound (1.0 eq)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Concentrated Hydrochloric Acid (HCl) (optional, if starting with anhydrous SnCl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Diatomaceous earth (Celite®)

-

Round-bottom flask, magnetic stirrer, ice bath, condenser

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in Ethanol.

-

Addition of Reductant: Add Tin(II) Chloride Dihydrate (4.0-5.0 eq) to the solution in portions. The reaction is exothermic; an ice bath can be used to maintain room temperature if necessary.

-

Reaction: Stir the mixture at room temperature or heat gently to reflux (40-50 °C) to ensure the reaction goes to completion. Monitor by TLC until the starting material is fully consumed (typically 1-3 hours). The formation of a tin-amine complex may be observed.

-

Quenching and Basification: Cool the reaction mixture to room temperature. Slowly and carefully pour it into a beaker containing a vigorously stirred, saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂). Continue adding the bicarbonate solution until the pH is basic (pH > 8). This step neutralizes the acid and breaks up the tin complexes.

-

Filtration: The resulting suspension often contains fine tin salts. Filter the mixture through a pad of diatomaceous earth to remove the inorganic solids. Wash the filter cake thoroughly with Ethyl Acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with Ethyl Acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude 5-amino-2-fluoro-3-methylpyridine can be purified by column chromatography if necessary, but is often of sufficient purity for subsequent steps.

Caption: Synthetic workflow for the reduction of the nitro functionality.

Conclusion

The nitro group in this compound is a profoundly influential substituent whose reactivity is twofold. Primarily, it functions as a powerful activating group, lowering the energy barrier for nucleophilic aromatic substitution at the C2 position by stabilizing the key Meisenheimer intermediate. This allows for the efficient displacement of the fluorine atom by a wide range of nucleophiles. Secondly, the nitro group itself is a versatile functional handle that can be cleanly and selectively reduced to a primary amine. This transformation opens the door to a vast chemical space for analog synthesis in drug discovery programs. A thorough understanding of these dual reactivities, supported by robust and logical protocols, is essential for any scientist leveraging this valuable heterocyclic intermediate.

References

- 1. 2-Fluoro-5-methyl-3-nitropyridine|CAS 19346-44-2 [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. innospk.com [innospk.com]

A Technical Guide to the Potential Biological Activities of 2-Fluoro-3-methyl-5-nitropyridine Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide focuses on a particularly versatile scaffold: 2-Fluoro-3-methyl-5-nitropyridine. This molecule serves as a highly valuable synthetic intermediate, or "synthon," for the development of novel bioactive compounds.[3] The strategic placement of a labile fluorine atom, an electron-withdrawing nitro group, and a methyl group provides a unique chemical platform for generating diverse molecular libraries. This document provides an in-depth exploration of the potential anticancer, antimicrobial, and kinase inhibitory activities of its derivatives. We will delve into the structure-activity relationships, detailed experimental protocols for biological evaluation, and the mechanistic rationale behind the therapeutic potential of this promising class of compounds.

The this compound Scaffold: A Privileged Starting Point

The this compound molecule (CAS No: 19346-46-4) is a key building block in modern drug discovery.[4] Its utility stems from the specific contributions of its constituent functional groups, which can be fine-tuned to modulate the pharmacological properties of the resulting derivatives.

-

Pyridine Core: As a bioisostere of a benzene ring, the nitrogen-containing heterocycle imparts improved solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[1][5]

-

2-Fluoro Group: The fluorine atom at the C2 position is the primary site for synthetic modification. Its high electronegativity makes the C2 carbon electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the facile introduction of a wide array of functional groups. Furthermore, the incorporation of fluorine into a drug candidate can enhance its metabolic stability, lipophilicity, and binding affinity.[3][6]

-

5-Nitro Group: This powerful electron-withdrawing group further activates the pyridine ring for SNAr at the C2 position. The nitro group itself can be a pharmacophore, and it is known to enhance the cytotoxic activity of some compounds.[7][8] Critically, it also serves as a synthetic handle; it can be readily reduced to an amino group (-NH2), providing a secondary site for further derivatization and molecular complexity.[3]

-

3-Methyl Group: The methyl group influences the molecule's steric profile and electronic distribution, which can affect target binding and selectivity.

Core Synthetic & Derivatization Strategies

The primary route for creating derivatives from the this compound scaffold involves two key transformations: Nucleophilic Aromatic Substitution (SNAr) at the C2 position and reduction of the C5-nitro group. These reactions allow for the systematic generation of a diverse library of compounds for biological screening.

Key Potential Biological Activities

The inherent chemical features of the nitropyridine scaffold suggest significant potential across several therapeutic areas.

Anticancer Activity

Nitropyridine and fluorinated pyridine structures are prevalent in molecules investigated for their anticancer properties.[2][3][7] The nitro group, in particular, can contribute to cytotoxicity, and derivatives can be screened against a panel of human cancer cell lines to determine their potency and selectivity.[7] The primary mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Illustrative Anticancer Activity (IC₅₀, µM) of Hypothetical Derivatives This table is a representative example based on typical data presentation in the literature and does not represent real experimental results for these specific structures.

| Compound ID | R-Group at C2 | Cell Line (Cancer Type) | IC₅₀ (µM) |

| Parent | -F | MCF-7 (Breast) | > 100 |

| DERIV-01 | -NH-CH₂-Ph | MCF-7 (Breast) | 12.5 |

| DERIV-02 | -S-(4-Cl-Ph) | MCF-7 (Breast) | 8.2 |

| DERIV-01 | -NH-CH₂-Ph | A549 (Lung) | 21.0 |

| DERIV-02 | -S-(4-Cl-Ph) | A549 (Lung) | 15.7 |

| Doxorubicin | (Positive Control) | MCF-7 (Breast) | 0.9 |

Antimicrobial Activity

Pyridine derivatives have a long history as effective antimicrobial agents.[5][8][9] The presence of a nitro substituent on the pyridine ring has been shown to be a key feature for activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[8][9][10] The mechanism can involve various targets, including DNA gyrase or cell wall synthesis.[11]

Table 2: Illustrative Antimicrobial Activity (MIC, µg/mL) of Hypothetical Derivatives This table is a representative example based on typical data presentation in the literature and does not represent real experimental results for these specific structures.

| Compound ID | R-Group at C2 | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| Parent | -F | > 128 | > 128 | > 128 |

| DERIV-03 | -NH-(morpholine) | 32 | 64 | 128 |

| DERIV-04 | -O-(2-pyridyl) | 16 | 32 | 64 |

| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |

| Fluconazole | (Positive Control) | N/A | N/A | 8 |

Kinase Inhibition

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Small-molecule kinase inhibitors have revolutionized oncology. Notably, nitropyridine derivatives are actively being investigated as potent inhibitors of therapeutic kinase targets.[3] For instance, related heterocyclic structures derived from nitropyridine precursors have yielded potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are important targets in acute myeloid leukemia (AML).[12][13][14] This strongly suggests that derivatives of this compound are excellent candidates for development as targeted kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. Based on published studies of related compounds, several SAR principles can be inferred:

-

C2 Substituent is Critical: The group introduced via SNAr at the C2 position has the most significant impact. Its size, electronics, and hydrogen bonding capacity will dictate the potency and selectivity of the compound for its biological target.

-

Enhancing Groups: The presence of functional groups capable of hydrogen bonding, such as amides (-C=O) and secondary amines (-NH-), often enhances antiproliferative activity.[1][2]

-

Steric Hindrance: Large, bulky groups can sometimes be detrimental to activity, potentially by preventing the molecule from fitting into the active site of a target protein.[1][2]

-

C5-Amine Modification: After reducing the nitro group, derivatizing the resulting C5-amine provides a secondary vector for SAR exploration, allowing for fine-tuning of properties like solubility and cell permeability.

Methodologies for Biological Evaluation

A systematic approach is required to screen novel derivatives and identify lead compounds. This involves a tiered workflow from initial synthesis to detailed biological characterization.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effect of a compound on cancer cell lines.[15] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials & Reagents:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom plates

-

Test compounds dissolved in DMSO (10 mM stock)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

-

-

Step-by-Step Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO, same concentration as test wells) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Causality Insight: Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium ring of MTT to form insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials & Reagents:

-

Bacterial/fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

Sterile 96-well U-bottom plates.

-

Test compounds dissolved in DMSO.

-

Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the well.

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

-

Step-by-Step Procedure:

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the highest concentration of the test compound (in broth) to the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding 50 µL from the last column. This creates a concentration gradient across the plate.

-

Inoculation: Add 50 µL of the standardized and diluted microbial inoculum to each well. Causality Insight: This brings the final volume to 100 µL and ensures the correct final concentrations of both the compound and the microbes.

-

Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

Reading Results: The MIC is the lowest compound concentration in which no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.

-

Future Perspectives

The this compound scaffold represents a rich platform for the discovery of novel therapeutic agents. The synthetic accessibility and the promising biological activities associated with its derivatives warrant further investigation. Future research should focus on:

-

Library Expansion: Synthesizing a broader and more diverse range of derivatives by exploring a wider variety of nucleophiles and further modifying the C5-amino group.

-

Target Identification: For active compounds, identifying the specific molecular target (e.g., which kinase or enzyme is inhibited) is crucial for understanding the mechanism of action.

-

Computational Modeling: Employing in silico docking studies to predict the binding of derivatives to known targets, helping to guide the rational design of more potent and selective analogs.

-

In Vivo Evaluation: Advancing the most promising lead compounds from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-5-methyl-3-nitropyridine|CAS 19346-44-2 [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

Methodological & Application

The Strategic Utility of 2-Fluoro-3-methyl-5-nitropyridine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular design is a cornerstone of developing novel therapeutics.[1] 2-Fluoro-3-methyl-5-nitropyridine has emerged as a highly valuable and versatile building block in this endeavor. Its unique trifunctionalized pyridine ring system, featuring a labile fluorine atom, an activating nitro group, and a sterically influential methyl group, offers a powerful platform for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the chemical reactivity of this compound and detailed protocols for its application in the synthesis of medicinally relevant compounds, with a particular focus on the development of kinase inhibitors.

The core reactivity of this compound is centered around nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing effect of the nitro group at the 5-position significantly acidifies the pyridine ring, rendering the carbon at the 2-position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2] The fluorine atom at this position serves as an excellent leaving group, facilitating efficient substitution reactions under relatively mild conditions. This inherent reactivity profile makes this compound an ideal starting material for constructing complex molecular architectures with desired pharmacological properties.

Key Applications in Bioactive Molecule Synthesis: A Focus on Kinase Inhibitors

Kinases are a critical class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. Nitropyridine-containing compounds have shown significant promise as potent inhibitors of various kinases, including Janus kinases (JAKs).[3][4][5][6][7] this compound serves as a key precursor in the synthesis of these inhibitors, enabling the introduction of diverse pharmacophores at the 2-position of the pyridine ring.

Synthesis of a Janus Kinase (JAK) Inhibitor Precursor: A Case Study

One prominent application of this compound is in the synthesis of precursors for potent and selective JAK inhibitors. The following section provides a detailed protocol for the nucleophilic aromatic substitution reaction with a substituted aniline, a common step in the synthesis of such inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-(4-substituted-phenyl)-3-methyl-5-nitropyridin-2-amine

This protocol details the nucleophilic aromatic substitution reaction between this compound and a generic substituted aniline. This reaction forms a key diarylamine intermediate that is a common structural motif in many kinase inhibitors.

Reaction Scheme:

A generalized SNAr reaction scheme.

Materials:

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | 19346-46-4 | C₆H₅FN₂O₂ | 156.11 |

| Substituted Aniline | Variable | Variable | Variable |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 |

| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

| Brine (saturated NaCl solution) | N/A | NaCl in H₂O | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.5 M.

-

Add the substituted aniline (1.1 eq) to the solution.

-

Add potassium carbonate (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with brine (2 x volume of DMF).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-substituted-phenyl)-3-methyl-5-nitropyridin-2-amine.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are chosen to solubilize the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.[2]

-

Base: A mild inorganic base like potassium carbonate or an organic base such as diisopropylethylamine (DIPEA) is used to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Heating is typically required to provide the necessary activation energy for the reaction to proceed at a reasonable rate. The optimal temperature may vary depending on the nucleophilicity of the aniline derivative.

-

Workup and Purification: The aqueous workup is essential to remove the DMF solvent and inorganic salts. Flash column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.

Subsequent Transformations: Expanding the Molecular Diversity

The diarylamine intermediate synthesized in Protocol 1 is a versatile platform for further chemical modifications. The nitro group can be readily reduced to an amine, which can then be functionalized in a variety of ways, such as acylation, sulfonylation, or participation in cyclization reactions to form more complex heterocyclic systems.

Workflow for Further Functionalization:

References

- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 4. WO2020240586A1 - Novel compounds for inhibition of janus kinase 1 - Google Patents [patents.google.com]

- 5. WO2007077949A1 - Heterocyclic janus kinase 3 inhibitors - Google Patents [patents.google.com]

- 6. WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Application Notes & Protocols: 2-Fluoro-3-methyl-5-nitropyridine in Nucleophilic Aromatic Substitution Reactions

Introduction: The Strategic Advantage of 2-Fluoro-3-methyl-5-nitropyridine in SNAr Chemistry

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone, present in a significant portion of top-selling pharmaceuticals.[1] The targeted functionalization of this heterocycle is paramount for modulating pharmacological activity, and Nucleophilic Aromatic Substitution (SNAr) stands out as one of the most powerful and widely utilized transformations to achieve this.[1][2]

This guide focuses on a particularly valuable building block: This compound . This substrate is exquisitely designed for high reactivity and selectivity in SNAr reactions. Its utility stems from a synergistic combination of structural features:

-

The Pyridine Nitrogen: As an intrinsic electron-withdrawing heteroatom, it lowers the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.[3]

-

The Nitro Group (-NO₂): Positioned para to the leaving group, this powerful electron-withdrawing group provides strong resonance stabilization to the negatively charged intermediate formed during the reaction, dramatically accelerating the substitution rate.[4]

-

The Fluorine Atom (-F): Located at the activated 2-position, fluorine serves as an exceptional leaving group in SNAr reactions. Despite the high strength of the C-F bond, its high electronegativity polarizes the C2 carbon, making it highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is typically the formation of the intermediate, not the cleavage of the C-F bond, making fluorinated substrates often more reactive than their chlorinated or brominated counterparts.[5][6]

-

The Methyl Group (-CH₃): The methyl group at the 3-position provides steric hindrance that can influence regioselectivity in certain reactions and modifies the electronic properties of the final product, offering a valuable handle for fine-tuning molecular properties.[7]

These features make this compound a preferred electrophile for the facile introduction of a wide array of functionalities—including amines, alcohols, and thiols—under mild conditions, enabling the rapid construction of diverse chemical libraries for drug discovery and material science.

The SNAr Mechanism: A Stepwise Pathway via the Meisenheimer Complex

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[4][8] The key intermediate in this pathway is the resonance-stabilized anionic σ-complex, known as the Meisenheimer complex.[8][9]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the fluorine (C2). This forms a tetrahedral, non-aromatic intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This delocalization is the primary factor stabilizing the intermediate and driving the reaction forward.[4][8]

-

Rearomatization and Expulsion of the Leaving Group: In the second, typically faster step, the aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, yielding the final substituted product.

While the stepwise mechanism involving a distinct Meisenheimer intermediate is widely accepted, some recent studies suggest that certain SNAr reactions may proceed through a more concerted pathway, where bond formation and bond breaking occur in a single transition state.[10][11] However, for highly activated systems like this compound, the formation of the stable Meisenheimer complex is considered the predominant pathway.[8][9]

Caption: SNAr Mechanism via Meisenheimer Complex.

Applications & Experimental Protocols

The high reactivity of this compound makes it a versatile substrate for reactions with a broad range of nucleophiles. Below are detailed protocols for common transformations.

Reaction with Amine Nucleophiles (Amination)

The synthesis of 2-amino-3-methyl-5-nitropyridines is a frequent transformation in drug discovery, as the resulting scaffold is a key component in many biologically active molecules, including kinase inhibitors.[12]

General Workflow for Amination:

Caption: General workflow for amination reactions.

Protocol 1.1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol is adapted from general procedures for the amination of activated halopyridines.[12][13]

-

Materials:

-

This compound (1.0 equiv)

-